(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
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Overview
Description
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is known for its unique structure, which includes a naphthalene ring system that is partially hydrogenated
Preparation Methods
The synthesis of (E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of 6-acetyltetralin with hydroxylamine . The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the oxime group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime can be compared with similar compounds such as:
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances, this compound has a similar naphthalene ring system but differs in its functional groups.
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone: Another related compound used in the fragrance industry, it has additional methyl groups on the naphthalene ring.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3 |
InChI Key |
YHTRKKWEUHAGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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